molecular formula C21H32O4 B1345550 2-tridecoxycarbonylbenzoic Acid

2-tridecoxycarbonylbenzoic Acid

Cat. No.: B1345550
M. Wt: 348.5 g/mol
InChI Key: BKMAEERFCKIKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tridecoxycarbonylbenzoic Acid is a benzoic acid derivative characterized by a tridecoxycarbonyl substituent at the 2-position of the benzene ring.

Properties

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

2-tridecoxycarbonylbenzoic acid

InChI

InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-10-11-14-17-25-21(24)19-16-13-12-15-18(19)20(22)23/h12-13,15-16H,2-11,14,17H2,1H3,(H,22,23)

InChI Key

BKMAEERFCKIKJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct experimental data on 2-Tridecoxycarbonylbenzoic Acid in the provided evidence, comparisons must be inferred from structurally analogous compounds. Below is an analysis based on related benzoic acid derivatives and alkyl-substituted aromatic acids:

Table 1: Key Properties of Selected Benzoic Acid Derivatives

Compound Substituent Position Alkyl Chain Length Solubility (Polarity) Applications/Notes Reference
2-Thiophenecarboxylic Acid 2-position (thiophene) N/A Moderate (polar) Pharmaceutical synthesis, ligands
Caffeic Acid 3,4-dihydroxy N/A High (polar) Antioxidant, dietary supplements
2-Aminobenzamide Derivatives 2-amino Variable Variable Glycosylation studies, drug design
2-Tridecoxycarbonylbenzoic Acid 2-position (benzoic acid) Tridecyl (C13) Low (nonpolar) Hypothesized: surfactants, lipid conjugation N/A (Inferred)

Key Observations:

Lipophilicity vs. Polar Derivatives :

  • The tridecoxycarbonyl group in 2-Tridecoxycarbonylbenzoic Acid likely reduces water solubility compared to polar derivatives like Caffeic Acid (3,4-dihydroxy substitution) or 2-Thiophenecarboxylic Acid . This property aligns it with applications requiring hydrophobic interactions, such as lipid bilayer studies or emulsifiers.

Biological Activity: Unlike 2-Aminobenzamides, which are studied for glycosylation engineering and enzyme inhibition , the long alkyl chain in 2-Tridecoxycarbonylbenzoic Acid may limit membrane permeability or enzymatic recognition unless tailored for specific lipid-mediated delivery systems.

Synthetic Utility: The tridecyl chain could serve as a linker in polymer chemistry or prodrug design, analogous to how shorter alkyl chains are used in surfactant synthesis.

Recommendations for Further Study

To address these gaps, consult:

  • Specialized Chemical Databases : Reaxys or SciFinder for synthetic protocols or biological data.
  • Surfactant Chemistry Literature : Investigate alkyl-substituted benzoic acids as micelle-forming agents.
  • Bioconjugation Studies : Explore its use in lipid-drug conjugates, leveraging the C13 chain for enhanced biodistribution.

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